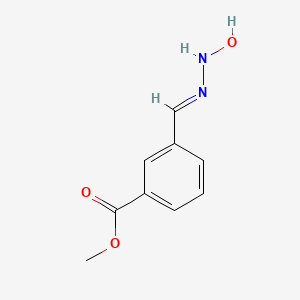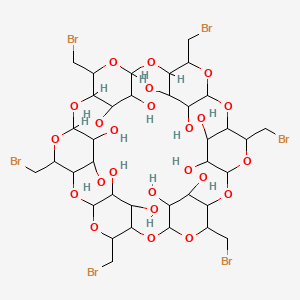![molecular formula C7H12N2O5 B12103279 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxypropanoyl group, and an aminoacetic acid moiety. Its molecular formula is C7H13N3O5, and it has a molecular weight of 219.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 3-hydroxypropanoic acid to form 3-acetamido-3-hydroxypropanoic acid.
Amidation: This intermediate is then subjected to amidation with glycine to yield the final product, this compound.
The reaction conditions often require controlled temperatures, typically around 0-5°C for acetylation, and room temperature for amidation. Catalysts such as acetic anhydride and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound throughout the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid, while reduction can produce 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomarker.
Medicine: Research explores its therapeutic potential, particularly in drug design and development.
Wirkmechanismus
The mechanism by which 2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The compound can modulate enzyme activity, leading to changes in metabolic flux and cellular responses. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Acetamido-3-oxopropanoyl)amino]acetic acid
- 2-[(2-Acetamido-3-hydroxypropanoyl)amino]ethanol
- N-Acetylglycine
Uniqueness
2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C7H12N2O5 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13) |
InChI-Schlüssel |
DZSFFSREGMDONQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

